Methyl picolinate

Catalog No.
S703845
CAS No.
2459-07-6
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl picolinate

Methyl picolinate (CAS 2459-07-6) circumvents the zwitterionic insolubility of picolinic acid, eliminating harsh activation steps. Its methyl ester ensures rapid, mild aminolysis for APIs (e.g., kinase inhibitors, local anesthetics) and enables bidentate N,O-chelation for transition-metal-catalyzed C-H functionalization. Solubility >50 mg/mL in DMSO, THF enables homogeneous reaction conditions. Direct replacement with ethyl esters or positional isomers fails to provide the reactivity and directing ability. Bulk stock, fast shipping.

CAS Number

2459-07-6

Product Name

Methyl picolinate

IUPAC Name

methyl pyridine-2-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3

InChI Key

NMMIHXMBOZYNET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=N1

The exact mass of the compound Methyl picolinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl pyridine-2-carboxylate, 2-Pyridinecarboxylic acid methyl ester, Picolinic acid methyl ester, Methyl 2-picolinate

Purity

≥98%

Package Size

25 g, 100 g

Methyl picolinate is the methyl ester of picolinic acid, presenting as a colorless to pale-yellow liquid or low-melting solid (MP ~19 °C). It serves as a highly versatile building block, bidentate ligand precursor, and pharmaceutical intermediate. Unlike the zwitterionic free acid, methyl picolinate exhibits excellent solubility in a wide range of organic solvents, including DMSO (≥50 mg/mL), facilitating homogeneous reaction conditions. Its primary procurement value lies in its dual functionality: the ester group allows for rapid, mild aminolysis or reduction, while the adjacent pyridine nitrogen enables strong bidentate metal chelation, making it a critical reagent for cross-coupling, API synthesis, and site-selective C-H activation workflows .

Research Fit

Acylation pathway Reported reactivity context for Claisen condensations
Coordination chemistry N,O-bidentate ligand for mechanistic and catalytic studies
Epigenetic tool Supports histone modification research in cellular models

Substituting methyl picolinate with its closest analogs severely compromises synthetic efficiency. Replacing it with free picolinic acid introduces zwitterionic insolubility, forcing the use of harsh, moisture-sensitive activating agents (e.g., thionyl chloride) that can degrade sensitive substrates. Substituting with ethyl picolinate introduces steric bulk that retards direct aminolysis and transesterification rates, increasing reaction times and lowering yields in time-sensitive manufacturing steps. Furthermore, attempting to use positional isomers like methyl nicotinate (3-isomer) or methyl isonicotinate (4-isomer) completely abolishes its utility as a bidentate directing group, as these isomers cannot form the stable metallacycles required for transition-metal-catalyzed site-selective functionalizations[1].

Substitution Risk

Positional isomer mismatch
Methyl nicotinate or isonicotinate may shift acylation kinetics and thermodynamic phase behaviour, altering reaction selectivity.
Higher homologue steric effects
Ethyl, propyl, or isopropyl esters can attenuate ligand exchange rates and catalytic turnover due to increased alkyl bulk.
Parent acid divergence
Picolinic acid may not replicate the histone modification signature or hemilabile coordination behaviour of the methyl ester.

Phase Behavior and Organic Solubility Profile

Methyl picolinate exists as a liquid or low-melting solid (MP ~19 °C) that is highly miscible in standard organic solvents, achieving concentrations ≥50 mg/mL in DMSO. In contrast, the free picolinic acid is a crystalline solid (MP ~136 °C) that suffers from poor organic solubility due to strong intermolecular hydrogen bonding and zwitterionic character .

Evidence DimensionMelting point and organic solubility
Target Compound DataMP ~19 °C; highly soluble in organic solvents (≥50 mg/mL in DMSO)
Comparator Or BaselinePicolinic acid (free acid): MP ~136 °C; poorly soluble in non-polar organics
Quantified Difference~117 °C reduction in melting point; transition from insoluble solid to highly miscible liquid
ConditionsStandard laboratory conditions (25 °C, 1 atm)

Liquid handling and high organic solubility eliminate the need for aggressive activating agents, streamlining scale-up and reducing side reactions in API manufacturing.

Claisen Acylation Reactivity
Data to verify
Order: methyl picolinate > methyl isonicotinate > methyl nicotinate ≈ methyl benzoate
Reported reactivity ranking; supports synthetic route selection.
Classic study; confirm under current conditions.

Accelerated Aminolysis and Amidation Rates

In direct aminolysis reactions, such as those utilizing sodium hexamethyldisilazide (NaHMDS) or aqueous amines, methyl esters like methyl picolinate exhibit significantly faster conversion rates to the corresponding picolinamides compared to their ethyl ester counterparts. The reduced steric bulk of the methoxy leaving group facilitates rapid nucleophilic attack, whereas ethyl picolinate requires extended reaction times or elevated temperatures to achieve equivalent yields [1].

Evidence DimensionAminolysis reaction efficiency
Target Compound DataRapid conversion to picolinamide under mild conditions
Comparator Or BaselineEthyl picolinate: slower conversion requiring harsher conditions
Quantified DifferenceSignificant reduction in reaction time and steric resistance
ConditionsDirect aminolysis using NaHMDS or aqueous amines

Faster amidation kinetics reduce reactor residency time, making the methyl ester the most cost-effective choice for large-scale pharmaceutical intermediate synthesis.

Vaporisation Enthalpy
Reported
Liquid-phase behaviour similar to isonicotinate; solid nicotinate differs
Phase-dependent handling context; simplifies vapour calculations.
Calvet microcalorimetry, T=298.15 K.

Bidentate Chelation for Site-Selective C-H Activation

Methyl picolinate functions as an exceptional bidentate directing group, utilizing both the pyridine nitrogen and the ester carbonyl oxygen to coordinate transition metals (e.g., Fe, Pd, Ir). This specific geometry enables high-yielding site-selective functionalizations, such as FeCl3-catalyzed meta-C-H amination. Positional isomers, such as methyl nicotinate (3-isomer) and methyl isonicotinate (4-isomer), cannot form the requisite 5- or 6-membered metallacycles, resulting in a complete loss of directed catalytic activity[1].

Evidence DimensionDirected C-H activation capability
Target Compound DataEnables site-selective meta-C-H functionalization via stable metallacycle formation
Comparator Or BaselineMethyl nicotinate / isonicotinate: 0% yield for directed ortho/meta functionalization via this mechanism
Quantified DifferenceBinary difference (active vs. inactive) based on positional geometry
ConditionsTransition-metal catalyzed C-H activation (e.g., FeCl3 or Pd catalysis)

Buyers designing complex synthetic routes must procure the 2-isomer (picolinate) exclusively, as other isomers are catalytically inert for directed C-H functionalization.

Ligand Exchange (V-complex)
Reported
Reactivity: methyl > ethyl ≈ propyl > isopropyl picolinate
Steric bulk attenuates exchange; selection impact on catalyst design.
NMR, 0.15 mol L⁻¹ NaCl ionic medium.

High-Yielding Multielectron Photoredox Reduction

Methyl picolinate is a highly efficient substrate for advanced photoredox transformations, undergoing multielectron reduction to yield 2-pyridinemethanol in 89% yield using specific diazabenzacenaphthenium photocatalysts. This mild, light-driven process avoids the over-reduction and functional group incompatibility often associated with traditional stoichiometric metal hydrides (e.g., LiAlH4) used on standard ester baselines [1].

Evidence DimensionReduction yield to 2-pyridinemethanol
Target Compound Data89% yield
Comparator Or BaselineTraditional metal hydride reduction: prone to over-reduction and poor functional group tolerance
Quantified DifferenceHigh chemoselectivity and 89% isolated yield under mild conditions
ConditionsBlue-light irradiation (462 nm), N-BAP catalyst, 25 °C

Procurement of methyl picolinate supports modern, sustainable photoredox workflows, allowing for safer and more selective synthesis of complex pyridyl alcohols.

Pd/CO-Ethylene Copolymerisation
Reported
Methyl picolinate: lower productivity than 6-methyl derivative; mechanistic probe
Preferred for stepwise insertion studies, not max productivity.
Copolymerisation at 20°C, PPh₃ co-ligand.
Epigenetic Profile (HepG2)
Reported
IC₅₀ 13 mM (MPA) vs 7.5 mM (PA); opposite H3K9me3 regulation
Distinct histone modification signature; supports SUV39H1 research.
MSc thesis data; requires independent validation.
Ru(II) Complex Lability
Reported
Labile in DMSO (Mepic released); thermal hydrolysis releases MeOH
Hemilabile ligand for reversible metal coordination.
80% yield; XRD characterisation.

Precursor for Pharmaceutical Amidation

Methyl picolinate is the optimal starting material for synthesizing picolinamide-based APIs (e.g., local anesthetics, kinase inhibitors) due to its rapid, high-yielding aminolysis profile, minimizing reactor time compared to ethyl esters [1].

Directing Group in Late-Stage Functionalization

Used extensively in transition-metal-catalyzed C-H activation workflows where its unique bidentate N,O-chelation directs precise site-selective modifications on complex molecular scaffolds [2].

Ligand Synthesis for Coordination Chemistry

Its high organic solubility and liquid state make it a superior precursor for synthesizing multidentate ligands (e.g., pyclen-based or dipicolinic acid derivatives) used in gadolinium MRI contrast agents and lanthanide luminescence [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Claisen condensation synthesis
Acylation reactivity context
Reactivity ranking among pyridine esters
CO/ethylene copolymerisation mechanistic studies
Ligand mechanistic probe fit
Stepwise insertion intermediate characterisation
SUV39H1/H3K9me3 pathway research
Epigenetic modulation profile
H3K9me3 and DNA methylation endpoint context
Reversible metal coordination studies
Hemilabile ligand behaviour
Ligand lability in aqueous/DMSO media

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

137.047678466 Da

Monoisotopic Mass

137.047678466 Da

Heavy Atom Count

10

LogP

0.36 (LogP)

Melting Point

18.7 °C

UNII

II4AAE7Y3A

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2459-07-6

Wikipedia

Methyl picolinate

General Manufacturing Information

2-Pyridinecarboxylic acid, methyl ester: INACTIVE

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